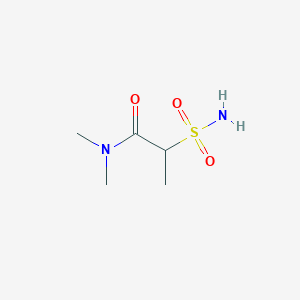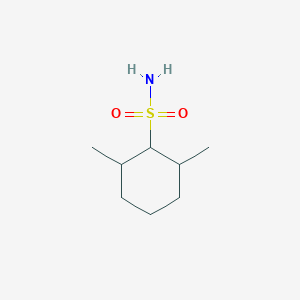
2,6-Dimethylcyclohexane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylcyclohexane-1-sulfonamide is an organic compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties. This compound features a cyclohexane ring substituted with two methyl groups at positions 2 and 6, and a sulfonamide group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing sulfonamides involves the reaction between amines and sulfonyl chlorides in the presence of a base. For 2,6-Dimethylcyclohexane-1-sulfonamide, the reaction typically involves the nucleophilic attack of ammonia or primary amines on sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale sulfonylation reactions. These reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
2,6-Dimethylcyclohexane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its diuretic and anticancer properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2,6-Dimethylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell metabolism and ultimately results in cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Dimethylcyclohexane
- 1,3-Dimethylcyclohexane
- 1,4-Dimethylcyclohexane
Uniqueness
2,6-Dimethylcyclohexane-1-sulfonamide is unique due to its specific substitution pattern on the cyclohexane ring, which influences its chemical reactivity and biological activity. The presence of the sulfonamide group also imparts distinct pharmacological properties compared to other dimethylcyclohexane derivatives .
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
2,6-dimethylcyclohexane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h6-8H,3-5H2,1-2H3,(H2,9,10,11) |
Clé InChI |
LXLZVAGHTAYWHE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Nitropyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13223406.png)

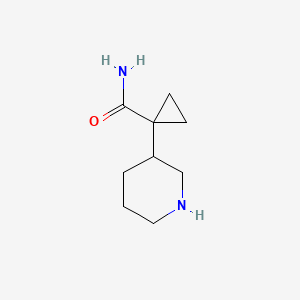
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
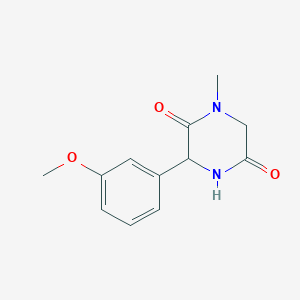


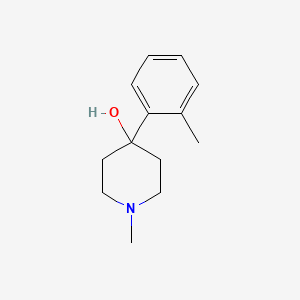
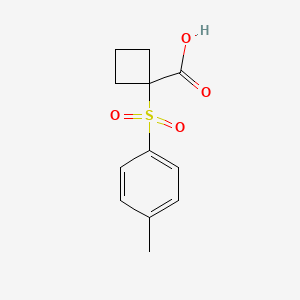
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)
